7-EPI-多西他赛

描述

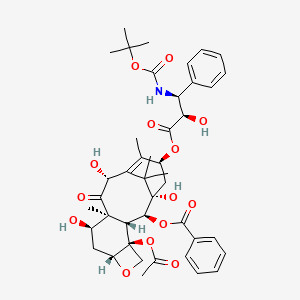

4-表-多西他赛是知名化疗药物多西他赛的衍生物。它属于紫杉烷类化合物家族,这些化合物以其稳定微管和抑制细胞分裂的能力而闻名。该化合物特别有趣,因为它具有结构修饰,与母体化合物多西他赛相比,它可能具有独特的药理特性。

科学研究应用

4-表-多西他赛在科学研究中具有广泛的应用:

化学: 用作模型化合物来研究结构修饰对紫杉烷类化合物活性影响。

生物学: 研究其稳定微管和抑制各种细胞系中细胞分裂的能力。

医学: 探索作为一种潜在的化疗药物,可能与多西他赛相比具有更高的疗效和更少的副作用。

工业: 用于开发新的药物制剂和递送系统。

作用机制

4-表-多西他赛通过与微管结合并稳定其结构发挥作用。这阻止了微管的解聚,而微管的解聚对于细胞分裂至关重要。该化合物靶向微管的β-微管蛋白亚基,导致细胞周期停滞和凋亡。 此外,它可能与参与细胞存活和增殖的其他分子途径相互作用 .

类似化合物:

多西他赛: 母体化合物,以其强大的抗肿瘤活性而闻名。

紫杉醇: 另一种紫杉烷类,具有类似的作用机制,但药代动力学特性不同。

卡巴他赛: 一种新型紫杉烷,在某些耐药性癌症中疗效提高。

4-表-多西他赛的独特性: 4-表-多西他赛由于其结构修饰而具有独特性,这可能赋予其独特的药理特性。 这些修饰可能导致与其他紫杉烷类相比疗效、毒性和耐药性特征的差异 .

生化分析

Biochemical Properties

7-EPI-DOCETAXEL has been found to interact with various biomolecules. It binds to microtubules but does not interact with dimeric tubulin . The compound has been reported to induce the formation of an incomplete metaphase plate of chromosomes and an arrangement of spindle microtubules .

Cellular Effects

In vitro studies have shown that 7-EPI-DOCETAXEL has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel . It has been reported that 7-EPI-DOCETAXEL does not elicit any acute toxic effects both as an active pharmaceutical ingredient and in bulk formulations .

Molecular Mechanism

7-EPI-DOCETAXEL exerts its effects at the molecular level by binding to microtubules, preventing cell division, and promoting cell death . Compared to paclitaxel, 7-EPI-DOCETAXEL is two times more potent as an inhibitor of microtubule depolymerization .

Temporal Effects in Laboratory Settings

The in vivo antitumor effects of docetaxel-loaded albumin nanoparticles at different doses of 7-EPI-DOCETAXEL were found to be similar . The in vitro anticancer effect of 7-EPI-DOCETAXEL was comparable to that of docetaxel .

Dosage Effects in Animal Models

In animal models, the dosage of 7-EPI-DOCETAXEL has been found to influence its effects. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose .

Metabolic Pathways

The main metabolic pathway of 7-EPI-DOCETAXEL consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

Transport and Distribution

The transport and distribution of 7-EPI-DOCETAXEL within cells and tissues are influenced by its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability .

Subcellular Localization

It is known that docetaxel, a closely related compound, induces polymerization of tubulin, microtubule bundling in cells, and formation of numerous abnormal mitotic asters .

准备方法

合成路线和反应条件: 4-表-多西他赛的合成涉及多个步骤,从天然存在的先驱体(如 10-脱乙酰巴卡亭 III)开始。关键步骤包括:

保护和脱保护: 保护基团用于选择性修饰官能团。

氧化和还原: 这些反应用于引入或修饰官能团。

酯化和酰胺化: 这些步骤对于连接对该化合物活性至关重要的侧链至关重要。

工业生产方法: 4-表-多西他赛的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

反应条件优化: 确保高产率和纯度。

使用催化剂: 以增强反应速率和选择性。

纯化技术: 例如色谱和结晶,以分离最终产物。

化学反应分析

反应类型: 4-表-多西他赛会发生各种化学反应,包括:

氧化: 引入氧原子以形成氧代衍生物。

还原: 去除氧原子或添加氢原子。

取代: 用其他官能团取代官能团。

常用试剂和条件:

氧化剂: 如高锰酸钾或三氧化铬。

还原剂: 如氢化锂铝或硼氢化钠。

取代试剂: 包括卤化物和亲核试剂。

主要产物: 这些反应形成的主要产物包括 4-表-多西他赛的各种氧化、还原和取代衍生物,每种衍生物都可能具有不同的生物活性。

相似化合物的比较

Docetaxel: The parent compound, known for its potent antineoplastic activity.

Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancers.

Uniqueness of 4-epi-Docetaxel: 4-epi-Docetaxel is unique due to its structural modifications, which may confer distinct pharmacological properties. These modifications can potentially lead to differences in efficacy, toxicity, and resistance profiles compared to other taxanes .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165318 | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-68-1 | |

| Record name | 4-Epidocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?

A1: 7-epi-Docetaxel, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of 7-epi-Docetaxel during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit 7-epi-Docetaxel formation. []

Q2: Are there methods to synthesize 7-epi-taxanes, including 7-epi-Docetaxel?

A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including 7-epi-Docetaxel, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.

Q3: Beyond its presence as an impurity, is there any research on 7-epi-Docetaxel as a standalone compound?

A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)